Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

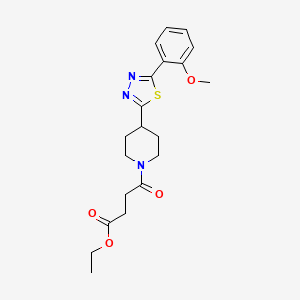

Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound characterized by a hybrid structure combining a 1,3,4-thiadiazole core, a piperidine ring, and an ethyl oxobutanoate ester group. The 1,3,4-thiadiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is substituted at the 5-position with a 2-methoxyphenyl group. This substitution likely enhances lipophilicity and modulates electronic properties, influencing binding interactions in biological systems .

Properties

IUPAC Name |

ethyl 4-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-3-27-18(25)9-8-17(24)23-12-10-14(11-13-23)19-21-22-20(28-19)15-6-4-5-7-16(15)26-2/h4-7,14H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTPYOQCXHTTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors.

Mode of Action

It’s worth noting that similar compounds have shown affinity for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.

Biochemical Pathways

Compounds with similar structures have been shown to have anti-inflammatory and antiglioma activities. This suggests that they may affect pathways related to inflammation and cell proliferation.

Pharmacokinetics

Similar compounds have been shown to be encapsulated in polymeric nanocapsules, which can enhance their bioavailability and potentially overcome the blood-brain barrier.

Result of Action

Similar compounds have been shown to decrease the viability and proliferation of certain cancer cell lines. This suggests that the compound may have potential anticancer effects.

Biological Activity

Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, synthesis, and pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2S |

| Molecular Weight | 366.44 g/mol |

| IUPAC Name | This compound |

| LogP | 2.6842 |

| Polar Surface Area | 86.972 Ų |

The compound's structure features a thiadiazole ring fused with a piperidine moiety and an ethyl ester group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or inflammatory pathways.

- Antioxidant Activity : The presence of the thiadiazole moiety contributes to potential antioxidant properties.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- A study highlighted the ability of similar thiadiazole compounds to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in reducing inflammation:

- In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages .

Antimicrobial Properties

The antimicrobial activity of ethyl thiadiazole derivatives has been documented:

- Compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide.

- Piperidine Coupling : The piperidine structure is synthesized separately and coupled with the thiadiazole component.

- Esterification : The final step involves esterification to form the ethyl ester group.

These synthetic routes allow for variations in substituents that can enhance biological activity or selectivity for specific targets.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Anticancer Study : A compound structurally similar to this compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells), showing IC50 values indicating potent cytotoxicity .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of related thiadiazole derivatives resulted in significantly reduced swelling and pain scores compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiadiazole-containing derivatives with modifications at the thiadiazole ring, piperidine linker, and ester groups. Below is a systematic comparison with structurally related analogs based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity :

- The 2-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to sulfonamide-containing analogs (logP ~1.8 for Analog 1), which may enhance membrane permeability .

- Sulfonamide derivatives (e.g., Analog 1) exhibit stronger hydrogen-bonding capacity, correlating with carbonic anhydrase inhibition (IC₅₀ ~50 nM) .

Thioether-linked compounds (Analog 2) show higher metabolic stability in hepatic microsome assays (t½ > 120 min) compared to ester-linked analogs (t½ ~60 min) .

Heterocyclic Core Variations :

- Replacement of 1,3,4-thiadiazole with pyrazolo-pyrazine (Analog 3) shifts activity from enzyme inhibition to kinase modulation, highlighting the role of the heterocycle in target engagement .

Research Implications and Limitations

- Gaps in Data: No direct pharmacological data for the target compound were found in the provided evidence. Comparative analysis relies on structural extrapolation and related analogs.

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylic acid with piperidine and ethyl oxobutanoate, a route analogous to methods described for Analog 2 .

Q & A

Q. What are the key synthetic pathways for Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., glacial acetic acid, reflux) .

- Piperidine functionalization : Coupling of the thiadiazole moiety to a piperidine ring via nucleophilic substitution or amidation. For example, using KOH/CS₂ for thiolation or LiH/DMF for alkylation .

- Esterification : Reaction of the oxobutanoic acid intermediate with ethanol under H₂SO₄ catalysis .

Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. TLC monitoring is critical for intermediate validation .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches for amides) .

- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–7.5 ppm for 2-methoxyphenyl), piperidine CH₂ groups (δ 1.5–3.0 ppm), and ester methyl signals (δ 1.2–1.4 ppm). ¹³C-NMR resolves carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures >95% purity by matching calculated and observed C, H, N, S percentages .

Q. How can researchers purify intermediates and the final compound effectively?

- Recrystallization : Ethanol or methanol is commonly used for thiadiazole and piperidine intermediates .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar byproducts .

- Acid-base extraction : Utilizes solubility differences of ionizable groups (e.g., piperidine in acidic aqueous phases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Core modifications : Compare analogs with substituents on the 2-methoxyphenyl (e.g., halogenation, methyl groups) or thiadiazole (e.g., sulfur vs. oxygen in oxadiazoles) .

- Bioactivity assays : Test antimicrobial (MIC against S. aureus), antibiofilm (crystal violet assay), or enzyme inhibition (e.g., efflux pumps in E. coli) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase or β-lactamases .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays at varying concentrations (1–100 µM) to confirm dose-dependent effects .

- Membrane permeability assays : Assess if discrepancies arise from poor cellular uptake (e.g., using Caco-2 monolayers) .

- Metabolic stability tests : Incubate with liver microsomes to identify rapid degradation as a confounding factor .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole formation) be elucidated?

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps .

- Isotopic labeling : Use ¹⁵N-labeled thiosemicarbazides to trace nitrogen incorporation into the thiadiazole ring .

- DFT calculations : Simulate transition states to confirm cyclization pathways (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. What methodologies are recommended for assessing pharmacokinetic properties (ADMET)?

- In vitro assays :

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma protein binding : Equilibrium dialysis with human serum albumin .

- In silico tools : Predict logP (ALOGPS), BBB permeability (VolSurf+), and hERG inhibition (Schrödinger QikProp) .

Q. How can crystallography or computational modeling aid in structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.